molecular formula C10H16ClN3O B8504866 4-[(E)-tert-Butyldiazenyl]-4-cyanopentanoyl chloride CAS No. 25176-64-1

4-[(E)-tert-Butyldiazenyl]-4-cyanopentanoyl chloride

Cat. No. B8504866
Key on ui cas rn: 25176-64-1
M. Wt: 229.71 g/mol
InChI Key: CNIDISUYQUFCEG-UHFFFAOYSA-N
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Patent
US04129586

Procedure details

Into a 25 ml round bottom flask was weighed 5 grams (0.0237 mole) of 4-t-butylazo-4-cyanovaleric acid and then 15 ml. of benzene and 2 ml. of thionyl chloride were added. The acid dissolved and the solution was stirred for 4 hours at 25° C. ± 2° C. (protected from the atmosphere by a CaCl2 tube). At the end of the stirring period the benzene and excess thionyl chloride were evaporated under reduced pressure leaving 5.35 grams (98.8% yield) of 4-t-butylazo-4-cyanovaleryl chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[N:6][C:7]([C:14]#[N:15])([CH3:13])[CH2:8][CH2:9][C:10](O)=[O:11])([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:18])=O>C1C=CC=CC=1>[C:1]([N:5]=[N:6][C:7]([C:14]#[N:15])([CH3:13])[CH2:8][CH2:9][C:10]([Cl:18])=[O:11])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)N=NC(CCC(=O)O)(C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 4 hours at 25° C. ± 2° C. (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 ml round bottom flask was weighed
DISSOLUTION
Type
DISSOLUTION
Details
The acid dissolved
CUSTOM
Type
CUSTOM
Details
protected from the atmosphere by a CaCl2 tube
CUSTOM
Type
CUSTOM
Details
At the end of the stirring period the benzene and excess thionyl chloride were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)N=NC(CCC(=O)Cl)(C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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